molecular formula C26H53N3O13 B11828363 Azido-PEG12-alcohol

Azido-PEG12-alcohol

Cat. No.: B11828363
M. Wt: 615.7 g/mol
InChI Key: QTOHMSLEMQLKDH-UHFFFAOYSA-N
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Description

Azido-PEG12-alcohol is a polyethylene glycol (PEG) linker containing an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG12-alcohol can be synthesized through a multi-step process involving the conversion of PEG to its azide derivative. One common method involves the reaction of PEG with sodium azide in the presence of triphenylphosphine, iodine, and imidazole . This reaction is typically carried out in dimethyl sulfoxide (DMSO) and yields the azide derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and quality of the final product. The compound is typically stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG12-alcohol primarily undergoes click chemistry reactions, including:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with terminal alkynes to form triazole linkages.

    Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

    SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications .

Scientific Research Applications

Azido-PEG12-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Azido-PEG12-alcohol exerts its effects through click chemistry reactions. The azide group undergoes cycloaddition reactions with alkynes to form stable triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG24-alcohol
  • Azido-PEG36-alcohol
  • Azido-PEG4-alcohol

Uniqueness

Azido-PEG12-alcohol is unique due to its specific chain length, which provides optimal flexibility and solubility in aqueous media. This makes it particularly useful in bioconjugation and drug delivery applications .

Properties

Molecular Formula

C26H53N3O13

Molecular Weight

615.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2

InChI Key

QTOHMSLEMQLKDH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Origin of Product

United States

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